molecular formula C18H18N4O2 B2719523 N-(3-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1105215-01-7

N-(3-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2719523
CAS No.: 1105215-01-7
M. Wt: 322.368
InChI Key: LBCHAVDPKQYAEE-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

N-(3-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a probe for studying biological processes involving triazole derivatives.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Attachment of the benzyl and phenyl groups: The 3-methoxybenzyl and 4-methylphenyl groups are introduced through nucleophilic substitution reactions.

    Formation of the carboxamide group: This is typically done by reacting the triazole derivative with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carboxamide group can produce an amine derivative.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The methoxybenzyl and methylphenyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

N-(3-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    1,2,3-Triazole-4-carboxamide: Lacks the methoxybenzyl and methylphenyl groups, resulting in different biological activities.

    N-(3-hydroxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: The hydroxyl group can alter the compound’s reactivity and interactions with biological targets.

    N-(3-methoxybenzyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide: The absence of the methyl group on the phenyl ring can affect the compound’s binding properties.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-13-6-8-15(9-7-13)22-12-17(20-21-22)18(23)19-11-14-4-3-5-16(10-14)24-2/h3-10,12H,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCHAVDPKQYAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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